molecular formula C10H6F3NO B3042015 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde CAS No. 468718-16-3

5-(Trifluoromethyl)-1h-indole-3-carbaldehyde

Cat. No. B3042015
CAS RN: 468718-16-3
M. Wt: 213.16 g/mol
InChI Key: ABXIESRZLRQYLM-UHFFFAOYSA-N
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Description

Trifluoromethyl groups are commonly found in various organic compounds, including pharmaceuticals and agrochemicals . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

Trifluoromethylpyridines are often synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The trifluoromethyl group (TFM, -CF3) is a key structural motif in active agrochemical and pharmaceutical ingredients . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

Trifluoromethyl groups are often introduced into organic motifs via transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The trifluoromethyl group has been widely explored in drug discovery due to its impact on pharmacological properties. Researchers have investigated derivatives of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde as potential drug candidates. These compounds exhibit promising activities against various diseases, including cancer, bacterial infections, and fungal infections .

Anti-Cancer Agents

Studies have shown that incorporating the trifluoromethyl moiety into molecules can lead to compounds with anti-cancer properties. Researchers explore these derivatives for their potential to inhibit tumor growth and metastasis.

Antiviral Agents

The synthesis of novel isatin derivatives containing the trifluoromethyl group has been investigated as broad-spectrum antiviral agents. These compounds are evaluated using in vitro and in silico approaches to assess their efficacy against viral infections .

Boronic Acid Chemistry

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde contains a boronic acid group. Boronic acids participate in Suzuki-Miyaura couplings, a versatile tool for forming carbon-carbon bonds. Researchers in medicinal chemistry utilize this compound for synthesizing complex molecules.

Structural and Physical Studies

Researchers have characterized the structure and properties of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde. These studies contribute to our understanding of its behavior and potential applications .

Agrochemicals and Catalysis

Fluorine-containing compounds, including those with trifluoromethyl groups, find applications beyond medicine. They play a role in agrochemicals and catalysis due to their unique reactivity and stability .

Safety and Hazards

While specific safety data for “5-(Trifluoromethyl)-1h-indole-3-carbaldehyde” is not available, trifluoromethyl-containing compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethyl groups are becoming increasingly important in the development of new pharmaceuticals and agrochemicals . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-1-2-9-8(3-7)6(5-15)4-14-9/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXIESRZLRQYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1h-indole-3-carbaldehyde

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (7.6 mL, 83.0 mmol) was added dropwise to DMF (150 mL) at 0° C. A solution of 5 (4.5 g, 24.4 mmol) in DMF (30 mL) was added after 15 min. and the reaction mixture was allowed to warm to room temperature for 2 h. The mixture was poured on ice-water (300 g), made alkaline (pH 7-8) with 2 N aq. NaOH, extracted with EtOAc, the extracts were washed with brine, dried (MgSO4), and concentrated. The crude product was purified by flash chromatography on silica gel using 10% MeOH/CHCl3 as eluent. Recrystallization by dissolving yellow solid in hot MeOH and pouring onto cold water afforded 1 (3.9 g, 75% yield) as a white solid. Mp 242-243° C. 1H NMR (300 MHz, MeOH-d4): δ 9.95 (s, 1H), 8.48 (bs, 1H), 8.22 (s, 1H), 7.63 (d, 8.5 Hz, 1H), 7.53 (dd, 8.5, 1.7 Hz, 1H). MS m/z: 212 (M−1). Analysis calcd. for C10H6NOF3; C, 56.35; H, 2.84, N, 6.57; found, C, 56.60; H, 2.92; N, 6.55.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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